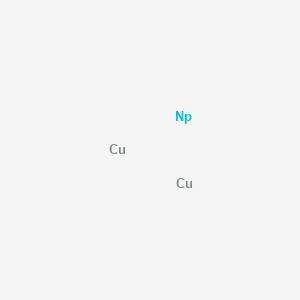
Copper;neptunium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;neptunium is a compound that combines copper and neptunium, an actinide element. Neptunium, with the atomic number 93, is a radioactive metal that is part of the actinide series. It was the first transuranium element to be discovered and is named after the planet Neptune. Copper, on the other hand, is a well-known transition metal with a wide range of applications due to its excellent electrical and thermal conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;neptunium compounds typically involves the reduction of neptunium oxides or halides in the presence of copper. One common method is the reduction of neptunium dioxide (NpO₂) with hydrogen fluoride (HF) and hydrogen gas (H₂) to form neptunium trifluoride (NpF₃), which can then be reacted with copper to form the desired compound .
Industrial Production Methods
Industrial production of this compound compounds is generally carried out in specialized facilities due to the radioactive nature of neptunium. The process involves handling and processing neptunium in controlled environments to ensure safety and prevent contamination. The production methods are similar to those used for other actinide compounds, involving high-temperature reactions and the use of reducing agents.
Chemical Reactions Analysis
Types of Reactions
Copper;neptunium compounds undergo various types of chemical reactions, including:
Oxidation and Reduction: Neptunium can exist in multiple oxidation states, ranging from +3 to +7.
Substitution Reactions: These reactions involve the replacement of one ligand in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include hydrogen fluoride, hydrogen gas, and various reducing agents. The reactions are typically carried out at high temperatures to facilitate the formation of the desired products.
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reduction of neptunium dioxide with hydrogen fluoride and hydrogen gas produces neptunium trifluoride, which can then react with copper to form this compound compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of copper;neptunium compounds involves the interaction of neptunium with various molecular targets. Neptunium can form complexes with different ligands, affecting its chemical behavior and reactivity. The pathways involved in these interactions depend on the specific oxidation state of neptunium and the nature of the ligands present .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to copper;neptunium include other actinide-copper compounds, such as uranium-copper and plutonium-copper compounds. These compounds share some chemical properties due to the presence of actinide elements, but each has unique characteristics based on the specific actinide involved .
Uniqueness
This compound compounds are unique due to the specific properties of neptunium, such as its multiple oxidation states and radioactive nature. These properties make this compound compounds particularly interesting for nuclear research and material science applications .
Properties
CAS No. |
108673-70-7 |
|---|---|
Molecular Formula |
Cu2Np |
Molecular Weight |
364.14 g/mol |
IUPAC Name |
copper;neptunium |
InChI |
InChI=1S/2Cu.Np |
InChI Key |
ZFPAXJYLWWZBCP-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Np] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















